![molecular formula C19H18INO B12588096 7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648897-01-2](/img/structure/B12588096.png)
7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an iodine atom at the 7th position, a 2-methylphenyl group at the 5th position, and a propan-2-yl-oxy group at the 8th position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent and a catalyst. The specific steps for this compound might include:
Nitration: of 2-methylphenyl aniline to introduce the nitro group.
Reduction: of the nitro group to an amine.
Cyclization: to form the quinoline ring.
Iodination: at the 7th position.
Etherification: to introduce the propan-2-yl-oxy group at the 8th position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Análisis De Reacciones Químicas
Types of Reactions
7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a cyano group would yield a cyanoquinoline derivative.
Aplicaciones Científicas De Investigación
7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly for its potential anti-cancer and anti-microbial properties.
Biological Studies: The compound can be used to study the interaction of quinoline derivatives with biological targets.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets. The iodine atom and the quinoline ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound without any substitutions.
Chloroquine: A well-known anti-malarial drug with a similar quinoline structure.
Quinacrine: Another anti-malarial drug with a different substitution pattern.
Uniqueness
7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
648897-01-2 |
|---|---|
Fórmula molecular |
C19H18INO |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
7-iodo-5-(2-methylphenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C19H18INO/c1-12(2)22-19-17(20)11-16(14-8-5-4-7-13(14)3)15-9-6-10-21-18(15)19/h4-12H,1-3H3 |
Clave InChI |
YTCZSNMPLJQCPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)OC(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)
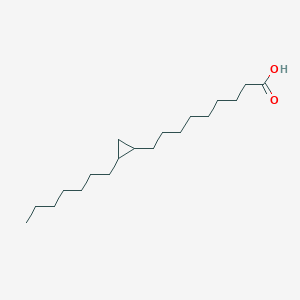
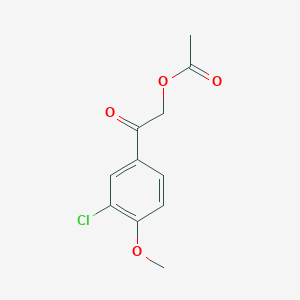
![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
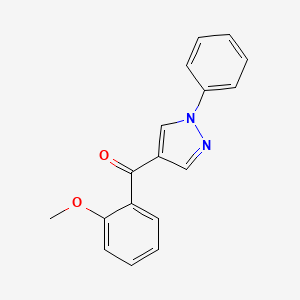
![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
propanedinitrile](/img/structure/B12588053.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)

![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)
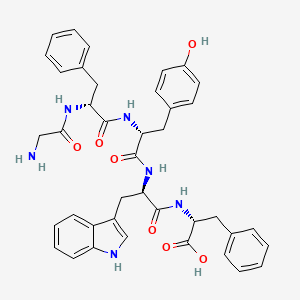
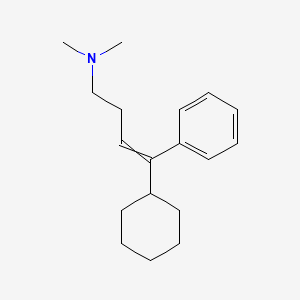
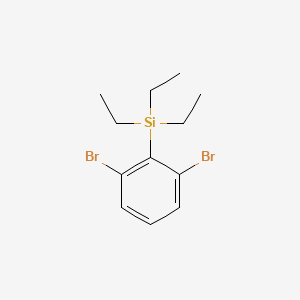
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)
